Bienvenue dans la boutique en ligne BenchChem!

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate

EGFR inhibitor HDAC inhibitor quinazoline scaffold

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 905306-07-2) is a 4-anilinoquinazoline derivative with the molecular formula C₁₉H₁₅N₃O₃ and a molecular weight of 333.34 g/mol. It is a key synthetic intermediate in the convergent preparation of CUDC-101, a first-in-class multi-target inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) that entered Phase I clinical trials.

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
CAS No. 905306-07-2
Cat. No. B3300943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate
CAS905306-07-2
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC
InChIInChI=1S/C19H15N3O3/c1-4-13-6-5-7-14(8-13)22-19-15-9-18(25-12(2)23)17(24-3)10-16(15)20-11-21-19/h1,5-11H,2-3H3,(H,20,21,22)
InChIKeyHOCGUSHWJYXDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 905306-07-2): Sourcing Guide for Multi-Target Quinazoline Inhibitor Intermediates


4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 905306-07-2) is a 4-anilinoquinazoline derivative with the molecular formula C₁₉H₁₅N₃O₃ and a molecular weight of 333.34 g/mol . It is a key synthetic intermediate in the convergent preparation of CUDC-101, a first-in-class multi-target inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) that entered Phase I clinical trials [1]. The compound features a 3-ethynylphenyl group at the C4-anilino position and an acetate protecting group at the C6 position, which are the two critical structural features that differentiate it from the closely related gefitinib and erlotinib intermediates [2].

Why 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate Cannot Be Replaced by Gefitinib or Erlotinib Intermediates in Multi-Target Inhibitor Programs


The 4-anilinoquinazoline scaffold is shared across gefitinib, erlotinib, and CUDC-101, but the aniline substituent at the C4 position is the primary determinant of the final drug's target selectivity profile [1]. The 3-ethynylphenyl group present in this compound (CAS 905306-07-2) directs the downstream inhibitor toward simultaneous HDAC, EGFR, and HER2 inhibition, whereas the 3-chloro-4-fluorophenyl group found in gefitinib intermediates (e.g., CAS 788136-89-0) yields an EGFR-selective inhibitor with no HDAC activity [2]. Furthermore, the C6-acetate protecting group in this compound enables regioselective deprotection and subsequent alkylation with a hydroxamic acid-bearing linker, a transformation that is not achievable with intermediates lacking this orthogonal protection . Substituting this intermediate with a gefitinib or erlotinib intermediate would fundamentally alter the downstream drug's mechanism of action from multi-target to single-target, compromising the therapeutic rationale for which CUDC-101 and its analogs were designed.

Quantitative Differentiation Evidence for 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 905306-07-2) Against Closest Analogs


Target Profile Divergence: 3-Ethynylphenyl vs 3-Chloro-4-fluorophenyl Substituent Dictates Multi-Target vs EGFR-Only Inhibition in Final Drugs

The C4-anilino substituent on the quinazoline core is the critical pharmacophoric element that governs the target selectivity of the final inhibitor. The 3-ethynylphenyl group present in CAS 905306-07-2 is essential for the multi-target profile of CUDC-101, which inhibits HDAC, EGFR, and HER2 with IC₅₀ values of 4.4, 2.4, and 15.7 nM, respectively [1]. In contrast, the 3-chloro-4-fluorophenyl substituent found in gefitinib intermediate CAS 788136-89-0 produces gefitinib, an EGFR-selective inhibitor with no HDAC or HER2 activity [2]. This structural difference is not substitutable; the electronic and steric properties of the 3-ethynyl group are specifically required for the compound to serve as a precursor to dual EGFR/HDAC pharmacophores [3].

EGFR inhibitor HDAC inhibitor quinazoline scaffold multi-target kinase inhibitor

Antiproliferative Superiority of CUDC-101 vs Erlotinib and Lapatinib Across Cancer Cell Lines

The downstream drug CUDC-101, synthesized from CAS 905306-07-2 as the core intermediate, demonstrates broad antiproliferative activity across multiple human cancer cell types with IC₅₀ values ranging from 0.04 to 0.80 µM [1]. In most tumor cell lines tested, CUDC-101 exhibits greater potency than erlotinib (a single-target EGFR inhibitor), lapatinib (a dual EGFR/HER2 inhibitor), and combinations of vorinostat with either erlotinib or lapatinib [1]. This superior potency is a direct consequence of the multi-target mechanism enabled by the 3-ethynylphenyl scaffold present in the starting intermediate .

antiproliferative activity cancer cell lines CUDC-101 erlotinib comparison

In Vivo Tumor Regression: CUDC-101 vs Erlotinib in Xenograft Models

CUDC-101, synthesized from CAS 905306-07-2, promotes tumor regression or significant growth inhibition in multiple cancer xenograft models, including non-small cell lung cancer (NSCLC), liver, breast, head and neck, colon, and pancreatic cancers [1]. In the Hep-G2 liver cancer xenograft model, CUDC-101 at 120 mg/kg (i.v., daily) induces tumor regression and is more efficacious than erlotinib administered at its maximum tolerated dose (MTD) . This in vivo superiority validates the therapeutic advantage of the multi-target approach enabled by the 3-ethynylphenyl intermediate.

xenograft tumor regression in vivo efficacy NSCLC liver cancer

Orthogonal C6-Acetate Protection Enables Convergent Synthesis of CUDC-101 vs Linear Routes Required for Gefitinib-Type Intermediates

The acetate protecting group at the C6 position of CAS 905306-07-2 can be selectively removed under mild conditions (methanolic ammonia at room temperature) to yield 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol (CAS 905306-05-0) without affecting the C4-anilino or C7-methoxy substituents . The resulting free phenol is then alkylated with a hydroxamic acid-containing linker to complete the CUDC-101 synthesis in a convergent manner [1]. This contrasts with gefitinib intermediates such as 7-methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0), which require a linear sequence of chlorination, amination, and C6-alkoxylation that is less efficient and generates more side products [2].

synthetic intermediate protecting group strategy convergent synthesis CUDC-101 orthogonal deprotection

Optimal Research and Procurement Application Scenarios for 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 905306-07-2)


Multi-Target HDAC/EGFR/HER2 Inhibitor Drug Discovery Programs

Research groups designing dual or triple inhibitors targeting HDAC alongside EGFR and HER2 should procure CAS 905306-07-2 as the core intermediate. The 3-ethynylphenyl group is essential for conferring multi-target activity, as demonstrated by CUDC-101's IC₅₀ values of 4.4 (HDAC), 2.4 (EGFR), and 15.7 (HER2) nM [1]. The acetate protecting group allows for late-stage diversification at the C6 position with various zinc-binding moieties to explore structure-activity relationships [2]. This intermediate is the gateway to an entire class of hybrid inhibitors that cannot be accessed from gefitinib or erlotinib intermediates.

Synthesis of CUDC-101 and Structural Analogs for In Vivo Efficacy Studies

For laboratories conducting preclinical in vivo studies of multi-target HDAC/EGFR/HER2 inhibitors, CAS 905306-07-2 is the validated starting material for synthesizing CUDC-101 and its analogs. CUDC-101 has demonstrated tumor regression in six xenograft models (NSCLC, liver, breast, head and neck, colon, pancreatic) at doses of 120 mg/kg i.v. and has completed Phase I clinical trials [1]. The well-characterized synthesis from this intermediate, with documented deprotection and alkylation conditions, reduces the risk of synthetic failure [2]. Commercially available at 98% HPLC purity from multiple vendors, this intermediate provides a reliable entry point for generating in vivo-grade material .

Overcoming Acquired Resistance to EGFR Inhibitors Through Multi-Target Approach

Cancer research groups investigating strategies to overcome acquired resistance to erlotinib or gefitinib should utilize CAS 905306-07-2 to synthesize multi-target inhibitors. CUDC-101, derived from this intermediate, attenuates multiple compensatory pathways (AKT, HER3, MET) that enable tumor cells to escape the effects of conventional EGFR/HER2 inhibitors [1]. In contrast to single-target EGFR inhibitors like erlotinib, which show an IC₅₀ of 50.12 nM against EGFR alone and are susceptible to resistance mechanisms, CUDC-101's simultaneous HDAC inhibition (IC₅₀ 4.4 nM) provides an orthogonal mechanism that addresses resistance [2]. This intermediate is the essential starting point for synthesizing inhibitors with this resistance-overcoming profile.

Process Chemistry Development and Scale-Up of Multi-Target Quinazoline Inhibitors

Process R&D teams scaling up multi-target HDAC/EGFR/HER2 inhibitor candidates should select CAS 905306-07-2 for its convergent synthesis advantages. The orthogonal C6-acetate protection enables a modular approach where the quinazoline core and the zinc-binding side chain are synthesized in parallel and coupled in the final steps [1]. This convergent strategy, validated in patent literature [2], offers superior atom economy and fewer purification steps compared to linear gefitinib-type syntheses. The intermediate is available in both free base form (CAS 905306-07-2, purity 95–98%) and as the hydrochloride salt (CAS 1012057-17-8), providing flexibility for different coupling conditions and solvent systems .

Quote Request

Request a Quote for 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.